2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-13(7-11-10-3-1-2-4-12(10)22-19-11)16-15-18-17-14(21-15)9-5-6-23-8-9/h1-6,8H,7H2,(H,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJVMFLVGNRMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=NN=C(O3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which are known for their efficiency in forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiophene moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzo[d]isoxazole exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.
Anti-inflammatory Effects
The compound is being investigated for its potential anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it beneficial in treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Properties
There is growing interest in the antimicrobial effects of compounds containing thiophene and oxadiazole groups. Preliminary studies suggest that 2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide may exhibit activity against various bacterial and fungal strains .
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its heterocyclic structure can enhance charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Photovoltaic Cells
Research into the use of thiophene-containing compounds in solar cells has shown promising results. The incorporation of 2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide could potentially improve the efficiency of energy conversion in these devices .
Enzyme Inhibition Studies
The compound's structure allows it to interact with various molecular targets involved in key biological pathways. Studies have focused on its potential to inhibit enzymes related to inflammation and cancer progression .
Case Studies
- Anticancer Activity : A study demonstrated that a similar benzo[d]isoxazole derivative showed significant cytotoxicity against multiple cancer cell lines, suggesting that 2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide may exhibit comparable effects .
- Spasmolytic Activity : Variants of benzo[d]isoxazole have been evaluated for their spasmolytic effects. Some derivatives showed promising results in both in vitro and in vivo studies, indicating potential therapeutic applications for gastrointestinal disorders .
Data Table: Biological Activities and Effects
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share a similar core structure and are known for their applications in organic electronics and medicinal chemistry.
Oxadiazole derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
Thiophene derivatives: Known for their stability and electronic properties, thiophene derivatives are used in the development of organic semiconductors and other advanced materials.
Uniqueness
2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for exploring new applications in various scientific fields.
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its synthesis and structure–activity relationships (SAR).
The molecular formula of the compound is with a molecular weight of 349.4 g/mol. It features a benzo[d]isoxazole moiety coupled with a thiophene ring and an oxadiazole group, which may contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of benzo[d]isoxazole : Cyclization of ortho-nitrobenzyl alcohols with hydroxylamine.
- Synthesis of thiophene derivatives : Using methods like the Paal-Knorr synthesis.
- Coupling reactions : The benzo[d]isoxazole and thiophene derivatives are coupled using a suitable linker under catalytic conditions .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide exhibit selective antibacterial properties primarily against Gram-positive bacteria such as Bacillus subtilis and possess antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 50 µg/mL |
| Compound B | Escherichia coli | 100 µg/mL |
| Compound C | Candida albicans | 75 µg/mL |
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been widely studied. For instance, several derivatives exhibit significant cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure–activity relationship suggests that modifications in the substituents on the benzoxazole moiety can enhance or diminish cytotoxicity .
Table 2: Cytotoxicity Data for Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 12 |
| Compound E | A549 | 8 |
| Compound F | PC3 | 15 |
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups on the aromatic rings significantly enhances antibacterial and anticancer activities. For example, compounds with methoxy or dimethylamino groups showed increased efficacy compared to those without these substituents .
Case Studies
- Study on Antibacterial Properties : A recent study evaluated various benzoxazole derivatives against Bacillus subtilis. The results indicated that compounds with specific substitutions exhibited lower MIC values, suggesting enhanced antibacterial activity .
- Cytotoxicity Analysis : Another research focused on the anticancer potential of oxadiazole derivatives showed that certain modifications led to compounds with selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide?
- Methodology : The compound is typically synthesized via acylation reactions. For example, refluxing 2-amino-5-(thiophen-3-yl)-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yields intermediates, which are further functionalized with benzo[d]isoxazole derivatives. Reaction progress is monitored via TLC, followed by purification via recrystallization (e.g., using pet-ether) .
- Key Considerations : Optimize molar ratios of reagents (e.g., 1:1 for amine and acyl chloride) and reaction time (4–6 hours) to avoid side products like over-acylated species .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- FTIR : Confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N-H bend at ~1500 cm⁻¹).
- NMR : Use and NMR to verify aromatic proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ ~165–170 ppm).
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. How can researchers assess the purity of synthesized batches?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- Melting Point Analysis : Compare observed melting points with literature values (e.g., deviations >2°C indicate impurities) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodology :
- Protein Preparation : Retrieve target protein structures (e.g., cancer-related kinases) from the PDB. Optimize hydrogen bonding and protonation states using tools like AutoDock Tools.
- Ligand Docking : Perform flexible docking with the compound to identify binding poses and affinity scores (e.g., ΔG < -8 kcal/mol suggests strong binding).
- Validation : Cross-check results with experimental IC₅₀ values from cytotoxicity assays .
Q. What strategies resolve contradictions in reported anticancer activity data?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay with 48-hour incubation).
- Structural Analog Comparison : Compare activity trends with analogs (e.g., replacing thiophene with furan may alter solubility and target interactions).
- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in dose-response curves) .
Q. How can DFT and MD simulations elucidate electronic properties and reactivity?
- Methodology :
- DFT Calculations : Use Gaussian 09 at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (e.g., <4 eV suggests high reactivity) and electrostatic potential maps.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., water) to analyze conformational stability and ligand-protein binding dynamics .
Q. What experimental designs optimize reaction yields for large-scale synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
